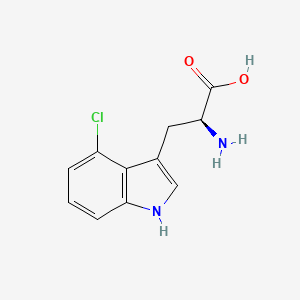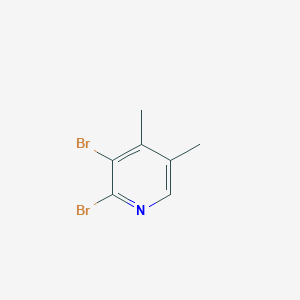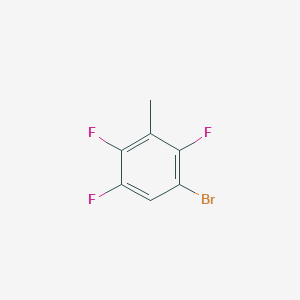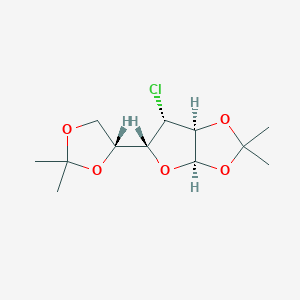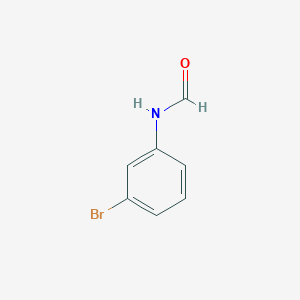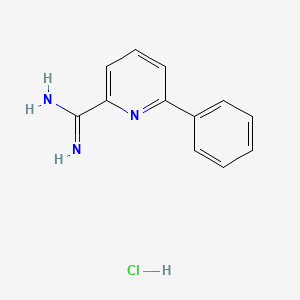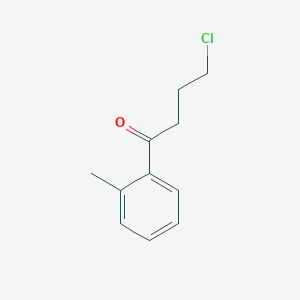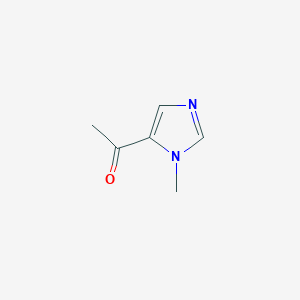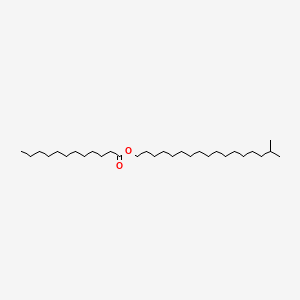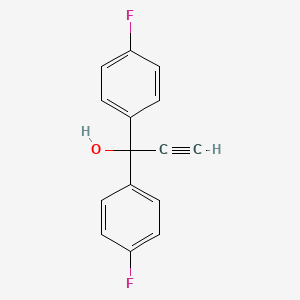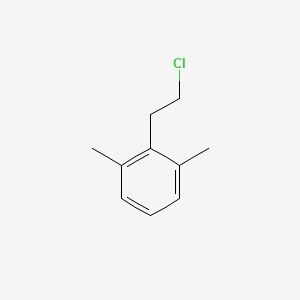![molecular formula C12H15F3N2 B1611380 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane CAS No. 74418-15-8](/img/structure/B1611380.png)
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane, also known as TFPD or TFPDZ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Microwave-Assisted Synthesis : An efficient method for the synthesis of 1,4-diazepane derivatives, including those similar to 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane, has been developed using microwave irradiation. This technique yields rapid results and good yields (Wlodarczyk et al., 2007).
Catalysis in Organic Synthesis : L-Phenylalanine triflate has been used as an organocatalyst for the synthesis of 1,4-diazepane derivatives, demonstrating its role in promoting intermolecular annulation processes for the efficient synthesis of biologically significant compounds (Jiang et al., 2017).
Chemical Structure and Properties
Characterization and Structural Analysis : 1,4-diazepane derivatives have been thoroughly characterized using techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry. Their molecular structures have been authenticated through single-crystal X-ray diffraction analysis (Moser & Vaughan, 2004).
X-Ray Crystal Structure Determination : The crystal structures of various 1,4-diazepane derivatives have been determined, providing insight into their molecular conformations and intermolecular interactions (Bertolasi et al., 2005).
Applications in Catalysis and Chemical Reactions
Role in Olefin Epoxidation : 1,4-diazepane derivatives have been studied as catalysts for olefin epoxidation reactions. The Lewis basicity of ligands on these compounds affects their reactivity and selectivity in epoxidation reactions, demonstrating their potential in fine chemical synthesis (Sankaralingam & Palaniandavar, 2014).
Hydroxylation of Hydrocarbons : Non-heme diiron(III) complexes with 1,4-diazepane ligands have been used as catalysts for the selective hydroxylation of hydrocarbons, indicating their utility in biomimetic oxidation reactions (Mayilmurugan et al., 2009).
Synthesis of Diazepane Derivatives : A user-friendly, multicomponent reaction involving 1,3-dicarbonyls has been developed for the stereoselective synthesis of 1,4-diazepane derivatives. This process is significant for creating diverse molecular structures in medicinal chemistry (Sotoca et al., 2009).
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-4-11(9-10)17-7-2-5-16-6-8-17/h1,3-4,9,16H,2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUANMGYRFIKLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568607 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74418-15-8 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
